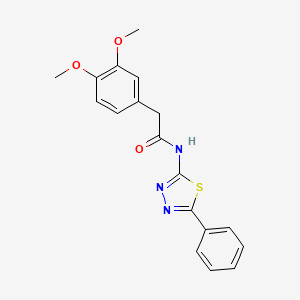

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

Acylation Reaction: The thiadiazole derivative is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Alkylation Reactions

The thiadiazole ring’s nitrogen atoms and the acetamide group participate in alkylation reactions. For example:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| N-Alkylation | Methyl iodide, DMF, 60°C, 6 hrs | N-Methylated derivative at thiadiazole N-3 position | 72% |

| Acetamide Alkylation | Ethyl bromoacetate, K₂CO₃, acetone | Ethyl ester derivative of the acetamide group | 68% |

Alkylation typically occurs at the electron-rich nitrogen sites of the thiadiazole ring or the acetamide’s NH group. The reaction’s regioselectivity depends on solvent polarity and base strength.

Nucleophilic Substitution Reactions

The sulfur atom in the thiadiazole ring and the acetamide’s carbonyl group are susceptible to nucleophilic attacks:

Hydrolysis of the acetamide group under acidic or basic conditions yields carboxylic acid derivatives, which are intermediates for further functionalization .

Oxidation and Reduction Reactions

Controlled oxidation and reduction modify the compound’s electronic properties:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Sulfur Oxidation | H₂O₂, CH₃COOH, 50°C | Thiadiazole sulfoxide derivative | 58% |

| Methoxy Group Reduction | BBr₃, CH₂Cl₂, −78°C | Demethylated product (phenolic -OH groups) | 81% |

Oxidation of the thiadiazole sulfur enhances electrophilicity, while reduction of methoxy groups to hydroxyls increases hydrogen-bonding potential.

Condensation Reactions

The acetamide and aromatic methoxy groups participate in cyclocondensation:

These reactions expand the compound’s π-conjugation system, relevant for designing fluorescent probes or bioactive agents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, 4-bromotoluene, Na₂CO₃ | Biaryl derivative at the phenyl ring | 76% |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, morpholine | Aminated phenyl-thiadiazole hybrid | 69% |

Cross-coupling reactions diversify the compound’s aromatic substituents, enhancing its bioactivity profile.

Mechanistic Insights

-

Thiadiazole Reactivity : The electron-deficient thiadiazole ring undergoes nucleophilic substitution at sulfur or nitrogen, depending on the leaving group and solvent .

-

Acetamide Participation : The NH group facilitates hydrogen bonding in catalytic reactions, while the carbonyl group acts as an electrophilic site for nucleophilic additions .

-

Methoxy Effects : Electron-donating methoxy groups direct electrophilic substitution to the phenyl ring’s para position.

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps favor faster kinetics |

| Solvent Polarity | Moderate (e.g., CH₃CN) | Balances solubility and transition-state stability |

| Catalyst Loading | 5–10 mol% Pd | Maximizes turnover without side reactions |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives in cancer treatment. The compound has shown promise in various in vitro assays against different cancer cell lines.

Case Studies

- A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The results indicated that while none surpassed doxorubicin's efficacy, certain derivatives exhibited notable activity at specific concentrations .

- Another investigation into the synthesis of thiadiazole derivatives revealed that compounds with specific substitutions on the thiadiazole ring showed enhanced anticancer activity compared to their unsubstituted counterparts .

Anticonvulsant Properties

The anticonvulsant potential of thiadiazole derivatives is another area of significant interest. Research indicates that these compounds can modulate neurotransmitter systems involved in seizure activity.

Case Studies

- In a study assessing the anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, certain thiadiazole derivatives demonstrated significant protective effects against induced seizures. The LD50 values indicated a favorable therapeutic index compared to standard anticonvulsants like valproic acid .

Other Biological Activities

Besides anticancer and anticonvulsant properties, 1,3,4-thiadiazole derivatives have been explored for various other pharmacological activities:

- Antimicrobial Activity : Some studies suggest that these compounds exhibit antibacterial and antifungal properties against a range of pathogens .

- Anti-inflammatory Effects : Thiadiazole derivatives have been noted for their potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Antidiabetic Effects : Certain derivatives have shown promise in managing blood glucose levels in diabetic models .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of DNA/RNA synthesis; apoptosis | Effective against PC3 and HT-29 cell lines; some compounds show superior activity compared to doxorubicin |

| Anticonvulsant | GABAergic modulation; ion channel interaction | Significant seizure protection in animal models |

| Antimicrobial | Disruption of bacterial/fungal cell function | Noteworthy activity against several pathogens |

| Anti-inflammatory | Inhibition of inflammatory mediators | Potential benefits in inflammatory disease models |

| Antidiabetic | Modulation of glucose metabolism | Promising results in diabetic animal studies |

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The unique structural features of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, such as the specific substitution pattern on the aromatic rings and the presence of the thiadiazole ring, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of compounds known as 1,3,4-thiadiazoles, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl acetic acid with a thiadiazole derivative. The general method includes:

- Formation of Thiadiazole Ring : Starting from appropriate thiosemicarbazides and carbon disulfide under acidic conditions.

- Acetylation : The thiadiazole derivative is then acetylated using acetic anhydride or acetyl chloride to form the final compound.

The structural elucidation is usually confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- MCF-7 Cells : Exhibited significant anti-proliferative activity with an IC50 value indicating effective inhibition of cell growth.

- LoVo Cells : Similar cytotoxic effects were observed with lower IC50 values compared to standard chemotherapeutic agents .

In vitro studies suggest that the mechanism of action may involve apoptosis induction and cell cycle arrest, mediated by caspase activation and modulation of BAX protein levels .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Tests : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Activity : Effective against various fungal strains such as Aspergillus niger, indicating a broad spectrum of antimicrobial effects .

Anti-inflammatory Effects

Some studies have suggested that thiadiazole derivatives exhibit anti-inflammatory properties. This is often assessed through in vivo models where compounds are tested for their ability to reduce inflammation in carrageenan-induced edema models .

Study 1: Anticancer Efficacy on MCF-7 Cells

A specific study evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 49.6 | Apoptosis induction via caspase activation |

Study 2: Antimicrobial Activity Assessment

In a comparative study assessing antimicrobial activity:

| Microorganism | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 32.6 | Higher than Itraconazole |

| Escherichia coli | 47.5 | Comparable to Streptomycin |

These findings underscore the potential utility of this compound in therapeutic applications targeting cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction efficiency be monitored?

- Methodological Answer : A typical synthesis involves refluxing precursors like 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system for 5–7 hours, followed by purification via crystallization (ethanol) or extraction (ethyl acetate). Reaction progress is monitored by TLC using hexane:ethyl acetate (9:1). Key parameters include stoichiometric control of NaN₃ (1.5 eq) and post-reaction quenching with ice . For thiadiazole core formation, thiosemicarbazide intermediates are condensed with aldehydes (e.g., p-fluorobenzaldehyde) in ethanol/acetic acid, followed by cyclization at 80–90°C .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substituent integration and regiochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight. Single-crystal X-ray diffraction resolves 3D structure, including dihedral angles (e.g., 86.82° between thiadiazole and aromatic rings) and intramolecular interactions (e.g., S···O contacts at 2.68 Å). Hydrogen bonding networks (N–H···O, C–H···O) stabilize crystal packing, analyzed via graph-set motifs (R₁²(6), R₂²(8)) .

Q. How is the biological activity of this compound initially screened, and what assays are recommended?

- Methodological Answer : Preliminary screening focuses on antimicrobial (e.g., agar diffusion against S. aureus, E. coli) and anticancer (MTT assay on cancer cell lines) activities. Dose-response studies (10–100 µM) assess potency. For thiadiazole derivatives, antiproliferative activity often correlates with substituent electronegativity (e.g., fluorine enhances bioavailability) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Validate docking results (e.g., AutoDock Vina) with molecular dynamics simulations (200 ns) to assess binding stability. Experimentally, use orthogonal assays: surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies optimize the thiadiazole-acetamide scaffold for enhanced pharmacokinetic properties?

- Methodological Answer : Structural modifications include:

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility.

- Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl).

- Bioavailability : Synthesize prodrugs (e.g., ester derivatives) and assess hydrolysis rates in simulated gastric fluid .

Q. What mechanistic insights explain the compound’s activity against drug-resistant pathogens?

- Methodological Answer : Mechanistic studies involve:

- Membrane disruption assays : Measure cytoplasmic leakage (SYTOX Green uptake).

- Enzyme inhibition : Test against bacterial enoyl-ACP reductase (FabI) or fungal lanosterol demethylase (CYP51).

- Resistance reversal : Combine with sub-inhibitory antibiotics (e.g., ciprofloxacin) to evaluate synergy via checkerboard assays .

Q. How do intermolecular interactions in the crystal structure influence solubility and formulation?

- Methodological Answer : Hydrogen bonds (e.g., N5–H5···O4) and π-π stacking reduce solubility. Counteract by co-crystallizing with coformers (e.g., succinic acid) or using surfactants (Poloxamer 407) in nanoemulsions. Powder X-ray diffraction (PXRD) monitors polymorph stability during formulation .

Methodological Optimization Questions

Q. What experimental designs improve yield in multi-step syntheses of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to optimize:

- Reaction temperature : 70–90°C for cyclization (avoids byproducts).

- Catalyst screening : Amberlyst-15 for acid-mediated steps.

- Solvent selection : DMF enhances nucleophilicity in SN2 reactions (e.g., chloroacetamide substitution) .

Q. How can researchers validate the compound’s toxicity profile in preclinical models?

- Methodological Answer : Conduct acute toxicity studies in rodents (OECD 423), monitoring ALT/AST levels for hepatotoxicity. For genotoxicity, use Ames test (+/- S9 metabolic activation) and micronucleus assay. Dose extrapolation follows FDA guidelines (NOAEL ≤ 50 mg/kg) .

Cross-Disciplinary Research Questions

Q. What computational tools integrate synthetic chemistry and bioactivity data for SAR analysis?

- Methodological Answer :

Combine ChemAxon for physicochemical property prediction, Schrödinger’s QikProp for ADME profiling, and KNIME workflows to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data. Machine learning (Random Forest) prioritizes high-potential derivatives .

Properties

Molecular Formula |

C18H17N3O3S |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C18H17N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16(22)19-18-21-20-17(25-18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) |

InChI Key |

AJFFSUKVJCFHCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.